molecular formula C22H18N2O4 B3000339 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide CAS No. 223261-59-4

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide

カタログ番号 B3000339
CAS番号: 223261-59-4
分子量: 374.396
InChIキー: PPAXXCXBJMEKCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), which is of growing pharmaceutical interest . DBO derivatives possess an array of pharmacological activities .


Synthesis Analysis

DBO derivatives can be synthesized through various methods. One of the reported methods includes cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .


Molecular Structure Analysis

The molecular formula of “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is C22H18N2O3. The DBO ring system is of particular interest because it is found in many physiologically active compounds .


Chemical Reactions Analysis

The synthesis of DBO derivatives involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids .


Physical And Chemical Properties Analysis

The molecular weight of “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is 358.397.

科学的研究の応用

Pharmacological Activities

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include the compound , possess an array of pharmacological activities . They are of growing pharmaceutical interest due to their diverse biological activities .

Antidepressants

Compounds containing the DBO ring system are found in many physiologically active compounds, including antidepressants . This suggests that the compound could potentially be used in the development of new antidepressant drugs .

Analgesics

DBO derivatives have also been found in analgesics . This indicates that the compound could have potential applications in pain management .

Calcium Channel Antagonists

DBO derivatives have been found in calcium channel antagonists . These are drugs that disrupt the movement of calcium through calcium channels, which could suggest a potential application of the compound in treating conditions like hypertension and angina .

Histamine H4 Receptor Agonist

DBO derivatives have been found in histamine H4 receptor agonists . This suggests that the compound could potentially be used in the treatment of inflammatory and immune disorders .

HIV-1 Reverse Transcriptase Inhibitor

DBO derivatives have been found in non-nucleoside HIV-1 reverse transcriptase inhibitors . This indicates that the compound could potentially be used in the treatment of HIV .

Lachrymatory Agent

DBO derivatives have been found in lachrymatory agents . These are substances that cause tears or stinging of the eyes, suggesting a potential application of the compound in defensive sprays .

Synthetic Chemistry

DBO derivatives have been synthesized using various methods, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . This suggests that the compound could be used in the development of new synthetic methods .

将来の方向性

The future directions for “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” could involve further exploration of its pharmacological activities and development of synthetic protocols to construct DBO derivatives of pharmacological interest .

特性

IUPAC Name

4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-3-9-20-18(11-13)24-22(26)17-12-15(6-10-19(17)28-20)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXXCXBJMEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。